molecular formula C29H28N2O4S B11100167 ethyl 5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11100167
M. Wt: 500.6 g/mol
InChI Key: SHUGDMLUPMEXLE-UHFFFAOYSA-N
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Description

ETHYL 5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine class.

Preparation Methods

The synthesis of ETHYL 5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

  • ETHYL 5-ARYL-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATES
  • ETHYL 5-ARYL-7-HYDROXY-7-METHYL-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATES
  • ETHYL 2-HYDROXY-2-METHYL-2H-CHROMENE-3-CARBOXYLATE

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties .

Properties

Molecular Formula

C29H28N2O4S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H28N2O4S/c1-4-11-22-27(32)31-26(23-20-15-10-9-12-18(20)16-17-21(23)34-3)24(28(33)35-5-2)25(30-29(31)36-22)19-13-7-6-8-14-19/h6-10,12-17,22,26H,4-5,11H2,1-3H3

InChI Key

SHUGDMLUPMEXLE-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N2C(C(=C(N=C2S1)C3=CC=CC=C3)C(=O)OCC)C4=C(C=CC5=CC=CC=C54)OC

Origin of Product

United States

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